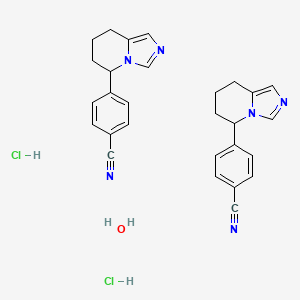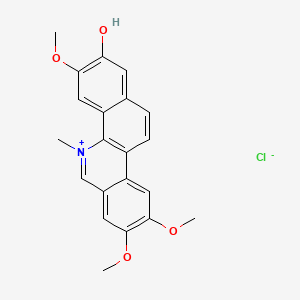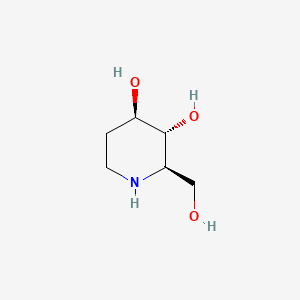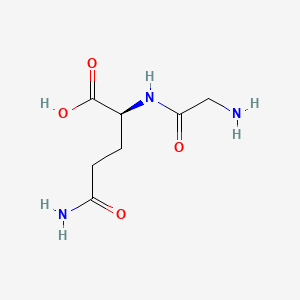
甘氨酰-L-谷氨酰胺
描述
甘氨酰谷氨酰胺是由甘氨酸和谷氨酰胺组成的二肽。 它通常用于肠外营养的氨基酸溶液中,为无法口服进食的患者提供必需的营养物质 . 该化合物的分子式为C7H13N3O4,分子量为203.198 g/mol .
科学研究应用
甘氨酰谷氨酰胺在科学研究中具有广泛的应用:
化学: 用作肽合成和肽键形成研究的模型化合物。
生物学: 研究其在细胞代谢和蛋白质合成中的作用。
作用机制
甘氨酰谷氨酰胺的作用机制与其水解成甘氨酸和谷氨酰胺有关,然后它们被用于各种代谢途径。 谷氨酰胺作为细胞的氮转运体和能量来源,而甘氨酸参与蛋白质合成和神经递质传递 .
类似化合物:
甘氨酰-L-丙氨酸: 另一种具有类似性质但氨基酸组成不同的二肽。
甘氨酰-L-酪氨酸: 用于类似应用,但具有不同的生化特性。
独特性: 甘氨酰谷氨酰胺的独特性在于其稳定性和溶解性,使其适合肠外营养。 它能够同时提供甘氨酸和谷氨酰胺,使其成为医疗和营养应用中的宝贵化合物 .
生化分析
Biochemical Properties
Glycyl-l-glutamine interacts with various enzymes, proteins, and other biomolecules. This interaction plays a crucial role in biochemical reactions, particularly in the food industry, where l-glutamine glutaminases are applied to enhance the flavor of foods .
Cellular Effects
Glycyl-l-glutamine has been shown to affect substrate utilization and metabolism in cells . It has been observed that higher cell yields are obtained when this dipeptide is used instead of glutamine . In addition, it has been found to decrease reperfusion damage and increase the time to ischemic contracture in isolated rat hearts .
Molecular Mechanism
The mechanism of action of glycyl-l-glutamine involves its interaction with various biomolecules at the molecular level. For instance, it is known to be involved in the deamidation of l-glutamine residues, a process catalyzed by glutaminases . This process involves the hydrolysis of amide bonds present in the lateral chain of amino acids glutamine and asparagine, which produces ammonia and the corresponding acidic and negatively charged amino acids glutamate and aspartate .
Temporal Effects in Laboratory Settings
The effects of glycyl-l-glutamine can change over time in laboratory settings. For instance, it has been observed that the concentrations of this dipeptide remain high due to lower peptidase affinity, which affects cell growth
Dosage Effects in Animal Models
The effects of glycyl-l-glutamine can vary with different dosages in animal models. For instance, it has been observed that glycyl-l-glutamine produces different pharmacologic responses, such as stimulating a trophic response in cardiac myocytes
Metabolic Pathways
Glycyl-l-glutamine is involved in several metabolic pathways. For instance, it is predominantly synthesized from l-glutamate and ammonia by the largely cytosolic enzyme glutamine synthetase . Moreover, it is transformed to urea through the metabolic hepatic pathway and is excreted by the kidney .
Transport and Distribution
Glycyl-l-glutamine is transported and distributed within cells and tissues. It is transported into cells by various transporters and preferentially metabolized to l-glutamate and ammonia by the mitochondrial enzyme glutaminase
Subcellular Localization
It is known that the enzymes that interact with glycyl-l-glutamine, such as glutaminase, are located in the mitochondria , suggesting that glycyl-l-glutamine may also be localized in this subcellular compartment.
准备方法
合成路线和反应条件: 甘氨酰谷氨酰胺可以通过多种方法合成。一种常用的方法是用Boc酸酐保护甘氨酸的N端,形成N-(叔丁氧羰基)-甘氨酸。然后,使用氯甲酸酯通过混合酸酐法将此中间体与L-谷氨酰胺缩合。 最终产物通过用三氟乙酸脱保护和重结晶获得 .
工业生产方法: 在工业生产中,甘氨酰谷氨酰胺通过将谷氨酰胺与碳酸水溶液混合制备。该混合物为低温添加邻苯二甲酰亚胺乙酰氯提供了稳定的弱碱性环境。 然后用过量的水合肼将所得产物进行肼解,得到甘氨酰谷氨酰胺 .
化学反应分析
反应类型: 甘氨酰谷氨酰胺会发生各种化学反应,包括水解和脱酰胺。甘氨酰谷氨酰胺的水解导致形成甘氨酸和谷氨酰胺。 脱酰胺涉及谷氨酰胺残基γ-酰胺键的断裂,产生氨和谷氨酸 .
常用试剂和条件:
水解: 通常在酸性或碱性条件下进行。
主要产物:
水解: 甘氨酸和谷氨酰胺。
脱酰胺: 氨和谷氨酸.
相似化合物的比较
Glycyl-L-alanine: Another dipeptide with similar properties but different amino acid composition.
Glycyl-L-tyrosine: Used in similar applications but has distinct biochemical properties.
Uniqueness: Glycylglutamine is unique due to its stability and solubility, making it suitable for parenteral nutrition. Its ability to provide both glycine and glutamine makes it a valuable compound in medical and nutritional applications .
属性
IUPAC Name |
(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c8-3-6(12)10-4(7(13)14)1-2-5(9)11/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMUAGGSDZXTHX-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156917 | |
| Record name | Glycylglutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13115-71-4 | |
| Record name | Glycyl-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13115-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycylglutamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycylglutamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15990 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glycylglutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-5-amino-2-[(aminoacetyl)amino]-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCYL-GLUTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7125Z98HT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Glycyl-L-Glutamine and what is its known biological relevance?
A1: Glycyl-L-Glutamine (or β-endorphin-(30-31)) is a dipeptide naturally occurring in the body. It's formed through post-translational processing of the larger peptide hormone, β-endorphin. [, ] This dipeptide is found in significant quantities in the brainstem, pituitary, and various peripheral tissues. [] While its exact physiological functions are still being investigated, research suggests a role as a neuromodulator in the brain and potentially as a circulating hormone in the periphery. []
Q2: How does Glycyl-L-Glutamine interact with β-endorphin's effects on the cardiovascular system?
A2: Glycyl-L-Glutamine demonstrates an antagonistic effect on some of the cardiovascular actions of β-endorphin. Studies show that it can inhibit the hypotension (drop in blood pressure) and respiratory depression induced by centrally administered β-endorphin. [, ] Notably, it doesn't appear to affect β-endorphin's analgesic (pain-relieving) properties. [] This suggests a specific modulatory role within the complex network of opioid peptide signaling.
Q3: Does Glycyl-L-Glutamine itself directly influence blood pressure or heart rate?
A3: Research indicates that when administered alone, Glycyl-L-Glutamine (even at relatively high doses) doesn't produce significant changes in blood pressure or heart rate in normotensive rats. [, ] This supports the idea that its primary role may be in modulating the effects of other signaling molecules, such as β-endorphin, rather than directly influencing cardiovascular parameters.
Q4: What protective role does Glycyl-L-Glutamine play in myocardial ischemia-reperfusion injury?
A4: Studies using isolated rat hearts subjected to ischemia-reperfusion injury demonstrated that Glycyl-L-Glutamine exerts a protective effect. [] It helps maintain left ventricular function, evidenced by improved left ventricular developed pressure (LVDP) and the rate of pressure change (±dp/dtmax). [] Additionally, it reduces myocardial damage markers like lactate dehydrogenase (LDH) and creatine kinase (CK) in the coronary effluent. [] These findings point towards a potential therapeutic benefit of Glycyl-L-Glutamine in mitigating heart injury following ischemic events.
Q5: Does Glycyl-L-Glutamine impact the outcome of hemorrhagic hypotension?
A5: Yes, Glycyl-L-Glutamine has demonstrated a protective role against hemorrhagic hypotension. In studies with conscious rats, pretreatment with Glycyl-L-Glutamine effectively attenuated the fall in blood pressure induced by hemorrhage. [] This effect appears to be dose-dependent and suggests a potential role for Glycyl-L-Glutamine in managing critical blood loss situations.
Q6: How does Glycyl-L-Glutamine potentially interact with plasma to exert its neurotrophic effect?
A7: Studies investigating Glycyl-L-Glutamine's neurotrophic actions revealed that its direct infusion into the right superior cervical ganglion (SCG) of cats didn't produce the expected enzyme maintenance observed in the contralateral (left) SCG. [, ] This observation led to the hypothesis that Glycyl-L-Glutamine might require a slow interaction or binding with a plasma component to effectively penetrate ganglion cells and exert its neurotrophic influence. []
Q7: What is the molecular formula and weight of Glycyl-L-Glutamine?
A7: The molecular formula of Glycyl-L-Glutamine is C7H13N3O4. Its molecular weight is 203.20 g/mol.
Q8: What is the crystal structure of Glycyl-L-Glutamine?
A9: Glycyl-L-Glutamine monohydrate crystallizes in a monoclinic system with the following lattice parameters: a = 0.6914 nm, b = 0.7378 nm, c = 1.0005 nm, β = 194.1°. [] The crystal structure reveals a dimeric configuration with unidentate coordination. [] The bismuth atom and three chlorine atoms lie in the same plane within the complex. []
Q9: What spectroscopic techniques provide insights into Glycyl-L-Glutamine's structure?
A9: Several spectroscopic methods are valuable for analyzing Glycyl-L-Glutamine:
- Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups present in the molecule, such as amide bonds, carboxylic acid groups, and amine groups. []
- Raman Spectroscopy: Complementary to IR, Raman spectroscopy provides additional information about molecular vibrations, particularly useful for studying amide bonds and skeletal vibrations. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers detailed insights into the structure, conformation, and dynamics of Glycyl-L-Glutamine in solution. []
- Electron Paramagnetic Resonance (EPR) Spectroscopy: While Glycyl-L-Glutamine itself doesn't exhibit an EPR signal, this technique is helpful for studying the effects of irradiation on the molecule. [, ] Studies have used EPR to characterize the radicals formed in Glycyl-L-Glutamine upon gamma-irradiation. [, ]
Q10: Is Glycyl-L-Glutamine chemically stable in aqueous solutions?
A11: Glycyl-L-Glutamine exhibits greater chemical stability in aqueous solutions compared to free L-glutamine. [] This enhanced stability makes it suitable for inclusion in parenteral nutrition formulations. []
Q11: How does the stability of Glycyl-L-Glutamine in parenteral nutrition formulations compare to L-glutamine?
A12: Glycyl-L-Glutamine demonstrates superior stability in parenteral nutrition solutions compared to L-glutamine. [] This enhanced stability is crucial for maintaining the quality and effectiveness of parenteral nutrition products during storage and administration.
A11: Glycyl-L-Glutamine is not generally considered a catalyst and doesn't possess inherent catalytic properties. Its applications primarily focus on its biological activity and potential therapeutic benefits.
Q12: Does the stereochemistry of Glycyl-L-Glutamine affect its biological activity?
A15: Yes, the stereochemistry of Glycyl-L-Glutamine plays a crucial role in its biological activity. While Glycyl-L-Glutamine exhibits inhibitory effects on β-endorphin-induced cardiorespiratory depression, its enantiomer, Glycyl-D-Glutamine, lacks this activity. [] This indicates that the specific three-dimensional arrangement of atoms within Glycyl-L-Glutamine is essential for its interaction with biological targets and subsequent effects.
Q13: How does cyclization of Glycyl-L-Glutamine influence its biological activity?
A16: Intriguingly, cyclization of Glycyl-L-Glutamine to form cyclo(Glycyl-L-Glutamine) maintains its biological activity comparable to the linear dipeptide. [] This suggests that the cyclic structure might mimic a bioactive conformation of the linear form, allowing it to interact similarly with its biological targets.
Q14: What are the challenges associated with the use of L-glutamine in parenteral nutrition?
A17: L-glutamine, while important for various metabolic functions, presents challenges in parenteral nutrition due to its low solubility in water (36 g/l at 20°C) and limited chemical stability in aqueous solutions (approximately 11 days at 22-24°C). [] These factors necessitate the exploration of alternative forms of glutamine, such as dipeptides, to overcome these limitations.
Q15: What are the advantages of using Glycyl-L-Glutamine over L-glutamine in parenteral nutrition?
A15: Glycyl-L-Glutamine offers several advantages over free L-glutamine in parenteral nutrition:
- Enhanced Solubility: Glycyl-L-Glutamine exhibits significantly higher solubility in water compared to L-glutamine, facilitating its incorporation into parenteral solutions at therapeutically relevant concentrations. []
- Improved Stability: Glycyl-L-Glutamine demonstrates superior chemical stability in aqueous solutions, ensuring the long-term integrity and efficacy of parenteral nutrition formulations. []
A15: Specific SHE (Safety, Health, and Environment) regulations surrounding Glycyl-L-Glutamine might vary depending on its intended use, geographical location, and relevant regulatory bodies.
Q16: What are the pharmacokinetic properties of Glycyl-L-Glutamine following intravenous administration?
A20: Studies in healthy human subjects indicate that intravenously administered Glycyl-L-Glutamine is efficiently utilized. [] Urinary excretion of the dipeptide is minimal (1-2% of the infused dose), suggesting effective metabolism within the body. [] Plasma concentrations of Glycyl-L-Glutamine during infusion reflect its plasma half-life, which is relatively long compared to other dipeptides like Glycyl-L-leucine and Glycyl-L-tyrosine. []
Q17: Does the structure of the amino acid in the C-terminal position affect dipeptide metabolism?
A21: Yes, the structure of the C-terminal amino acid significantly influences the metabolism of dipeptides. [] This is evident in the varying plasma half-lives observed for different Glycyl-dipeptides. [] Understanding these structure-metabolism relationships is crucial for designing and optimizing peptide-based therapeutics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



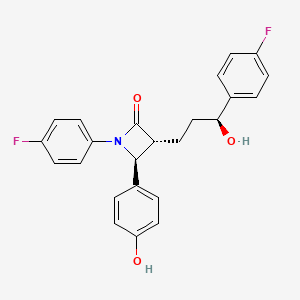
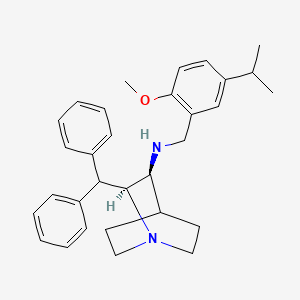

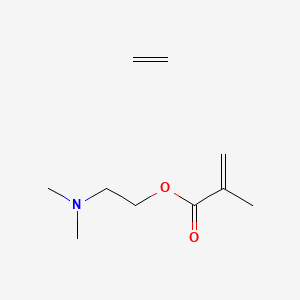


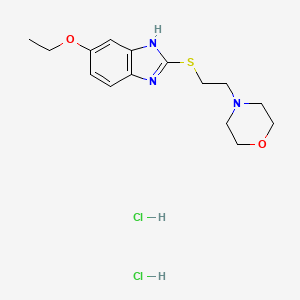
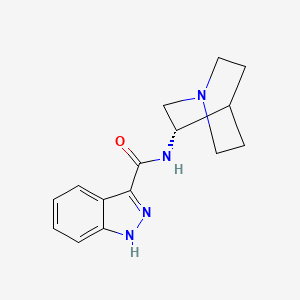
![2-[[4-[2-[[5-[7-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxopyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1671854.png)
